molecular formula C13H11N7OS B13057476 N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine

N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine

Cat. No.: B13057476
M. Wt: 313.34 g/mol
InChI Key: BXLLLJRYQMAJJL-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings facilitate the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme activity or disruption of receptor function . This compound can modulate various biological pathways, making it a versatile tool in biomedical research.

Comparison with Similar Compounds

Similar compounds to N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine include other triazole and thiazole derivatives. Some of these compounds are:

What sets N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C13H11N7OS

Molecular Weight

313.34 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C13H11N7OS/c14-12(15)19-13-18-11(21)10(22-13)5-8-3-1-2-4-9(8)20-7-16-6-17-20/h1-7H,(H4,14,15,18,19,21)/b10-5-

InChI Key

BXLLLJRYQMAJJL-YHYXMXQVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=NC=N3

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.